molecular formula C27H28FNO4 B11224390 (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone

(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone

Cat. No.: B11224390
M. Wt: 449.5 g/mol
InChI Key: YBEZHCKQHYMILE-UHFFFAOYSA-N
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Description

1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde or ketone.

    Introduction of the 4-ethylphenoxy group: This step involves the reaction of the tetrahydroisoquinoline intermediate with 4-ethylphenol under basic conditions.

    Attachment of the 4-fluorobenzoyl group: This is typically done through acylation using 4-fluorobenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have bioactive properties that make it useful in the study of biological systems.

    Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly in the treatment of neurological disorders.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects is not fully understood. it is likely to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(4-ethylphenoxy)methyl]phenyl}methanamine
  • 1-(4-((4-ethylphenoxy)methyl)phenyl)ethanone

Uniqueness

What sets 1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the 4-fluorobenzoyl and 4-ethylphenoxy groups, along with the tetrahydroisoquinoline core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H28FNO4

Molecular Weight

449.5 g/mol

IUPAC Name

[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C27H28FNO4/c1-4-18-5-11-22(12-6-18)33-17-24-23-16-26(32-3)25(31-2)15-20(23)13-14-29(24)27(30)19-7-9-21(28)10-8-19/h5-12,15-16,24H,4,13-14,17H2,1-3H3

InChI Key

YBEZHCKQHYMILE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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